molecular formula C23H24FN3O5S2 B3648922 N~2~-(2-fluorophenyl)-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

N~2~-(2-fluorophenyl)-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Cat. No.: B3648922
M. Wt: 505.6 g/mol
InChI Key: HQGVKEJSSMYIFI-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a fluorophenyl group, a methylsulfonyl group, and a glycinamide group. These groups could potentially contribute to the compound’s reactivity and biological activity .


Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of these functional groups around the central carbon atom. The presence of the sulfonyl and amide groups could potentially result in the formation of hydrogen bonds .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions due to the presence of the reactive functional groups. For example, the amide group could undergo hydrolysis, and the sulfonyl group could participate in substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase the compound’s stability and lipophilicity .

Mechanism of Action

The mechanism of action of the compound would depend on its biological target. For example, if the compound is a drug, it could interact with a specific protein or enzyme in the body to exert its effects .

Safety and Hazards

The safety and hazards associated with the compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Proper safety precautions should be taken when handling the compound .

Future Directions

Future research could focus on exploring the biological activity of the compound and optimizing its synthesis. Additionally, the compound’s structure could be modified to improve its properties or to create new compounds with different activities .

Properties

IUPAC Name

2-(2-fluoro-N-(4-methylphenyl)sulfonylanilino)-N-[3-[methyl(methylsulfonyl)amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN3O5S2/c1-17-11-13-20(14-12-17)34(31,32)27(22-10-5-4-9-21(22)24)16-23(28)25-18-7-6-8-19(15-18)26(2)33(3,29)30/h4-15H,16H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQGVKEJSSMYIFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC(=CC=C2)N(C)S(=O)(=O)C)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-(2-fluorophenyl)-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Reactant of Route 2
Reactant of Route 2
N~2~-(2-fluorophenyl)-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Reactant of Route 3
Reactant of Route 3
N~2~-(2-fluorophenyl)-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Reactant of Route 4
Reactant of Route 4
N~2~-(2-fluorophenyl)-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Reactant of Route 5
Reactant of Route 5
N~2~-(2-fluorophenyl)-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Reactant of Route 6
Reactant of Route 6
N~2~-(2-fluorophenyl)-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

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